

SB-772077B Dihydrochloride: A Comparative Guide to Kinase Selectivity

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Compound of Interest

Compound Name: SB-772077B dihydrochloride

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SB-772077B dihydrochloride is a potent, orally active inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). It belongs to the aminofuran-based class of inhibitors and has demonstrated significant effects in preclinical models of cardiovascular and inflammatory diseases. This guide provides a comparative analysis of the kinase selectivity of SB-772077B, presenting available experimental data to aid in its evaluation as a research tool and potential therapeutic agent.

High Potency Against ROCK Kinases

SB-772077B exhibits high potency against the two isoforms of ROCK, ROCK1 and ROCK2. The half-maximal inhibitory concentrations (IC₅₀) are in the low nanomolar range, indicating strong and specific binding to its primary targets.

| Kinase | IC ₅₀ (nM) |
|--------|-----------------------|
| ROCK1 | 5.6 ^[1] |
| ROCK2 | 6.0 ^[1] |

In comparison to other commonly used ROCK inhibitors, SB-772077B demonstrates superior potency. For instance, the IC₅₀ values for Y-27632 and fasudil are significantly higher, indicating lower potency.

| Inhibitor | ROCK1 IC50 (nM) |
|------------|-----------------|
| SB-772077B | 5.6[1] |
| Y-27632 | ~150 |
| Fasudil | ~300 |

Kinase Selectivity Profile

While a comprehensive public kinome scan of SB-772077B against a broad panel of kinases is not readily available, data from a structurally related aminofuran-based inhibitor, GSK269962A, provides valuable insight into the expected selectivity of this class of compounds. GSK269962A was found to be highly selective for ROCK kinases when screened against a panel of other serine/threonine kinases.

The following table summarizes the inhibitory activity of GSK269962A against its primary targets and selected off-target kinases.

| Kinase | GSK269962A IC50 (nM) |
|--------|----------------------|
| ROCK1 | 1.6[1][2] |
| ROCK2 | 4.0[1][2] |
| MSK1 | 49[2] |
| RSK1 | 132[2] |

This data for GSK269962A suggests that aminofuran-based inhibitors like SB-772077B are likely to exhibit a favorable selectivity profile with significantly higher potency for ROCK kinases over other related kinases.

Experimental Protocols

The determination of kinase inhibition and selectivity is typically performed using biochemical assays. Below is a representative protocol for a radiometric kinase assay, a standard method for measuring the activity of kinase inhibitors.

Radiometric Kinase Assay Protocol

This protocol outlines the general steps for determining the IC₅₀ value of an inhibitor against a specific kinase.

Materials:

- Recombinant human kinase (e.g., ROCK1)
- Kinase-specific peptide substrate
- [γ -³³P]ATP (radiolabeled ATP)
- Non-radiolabeled ATP
- Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
- Inhibitor compound (e.g., SB-772077B) dissolved in DMSO
- Phosphocellulose paper
- 0.75% Phosphoric acid
- Scintillation counter

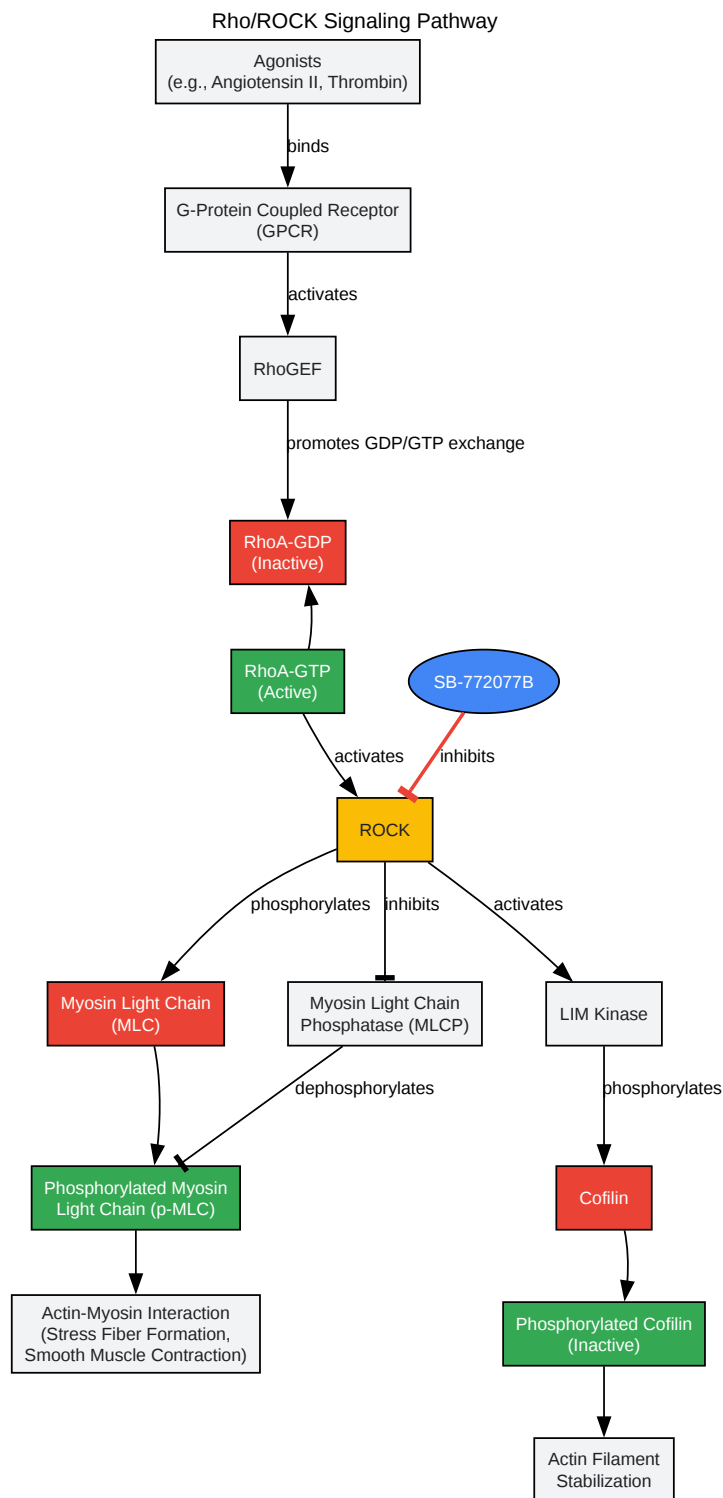
Procedure:

- **Reaction Setup:** Prepare a reaction mixture containing the kinase assay buffer, the specific peptide substrate, and the recombinant kinase enzyme.
- **Inhibitor Addition:** Add varying concentrations of the inhibitor (e.g., SB-772077B) or DMSO (vehicle control) to the reaction mixture.
- **Initiation of Reaction:** Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ -³³P]ATP. The final ATP concentration should be at or near the K_m value for the specific kinase.

- **Incubation:** Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- **Termination of Reaction:** Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ -³³P]ATP will not.
- **Washing:** Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove any unbound [γ -³³P]ATP.
- **Quantification:** Measure the amount of incorporated radiolabel in the phosphorylated substrate using a scintillation counter.
- **Data Analysis:** Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Mechanism of Action

SB-772077B exerts its effects by inhibiting the Rho/ROCK signaling pathway. This pathway plays a crucial role in regulating various cellular processes, including cytoskeletal dynamics, cell adhesion, and smooth muscle contraction. The diagram below illustrates the key components of this pathway and the point of inhibition by SB-772077B.



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Figure 1. The Rho/ROCK signaling pathway and inhibition by SB-772077B.

Conclusion

SB-772077B dihydrochloride is a highly potent inhibitor of ROCK1 and ROCK2. While a comprehensive selectivity profile against the entire kinome is not publicly available, data from a closely related aminofuran-based inhibitor, GSK269962A, suggests a favorable selectivity profile for this class of compounds. The high potency and likely selectivity of SB-772077B make it a valuable tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway. Further comprehensive kinase profiling would be beneficial to fully elucidate its off-target interaction profile.

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References

- 1. researchgate.net [researchgate.net]
- 2. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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